4-(Diethylphosphoryl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-diethylphosphorylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16NOP/c1-3-13(12,4-2)10-7-5-9(11)6-8-10/h5-8H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCBYVGVRUSVBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(CC)C1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Derivatization Strategies for 4 Diethylphosphoryl Aniline
Established Synthetic Pathways for the Core 4-(Diethylphosphoryl)aniline Structure
The foundational synthesis of this compound is primarily achieved through two main retrosynthetic disconnections: the formation of the phosphorus-carbon (P-C) bond on an aniline (B41778) precursor or the modification of a pre-existing organophosphorus compound to introduce the aniline functionality.
Phosphorylation Routes Involving Aniline Precursors
Direct phosphorylation of aniline to form the P-C bond at the para position represents a straightforward conceptual approach. One of the classic methods for forming such arylphosphonates is the Michaelis-Arbuzov reaction. tandfonline.comtandfonline.com This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an aryl halide. In the context of synthesizing this compound, this would necessitate starting with a para-haloaniline. The reaction proceeds via the nucleophilic attack of the phosphite on the aryl halide, often catalyzed by a metal salt, to form a phosphonium intermediate which then rearranges to the final phosphonate (B1237965) product. tandfonline.com
Another related method is the Michaelis-Becker reaction, which involves the reaction of a dialkyl phosphite with an aryl halide in the presence of a strong base. While effective for some substrates, direct phosphorylation of aniline itself is less common due to the potential for N-phosphorylation and the need for specific activation of the aromatic ring.
Modifications of Pre-functionalized Organophosphorus Compounds
A more widely employed and often more efficient strategy involves starting with a benzene (B151609) ring already substituted with the diethylphosphoryl group and subsequently introducing the amino group at the para position. This approach circumvents challenges associated with direct C-P bond formation on an electron-rich aniline ring.
A primary example of this strategy is the reduction of diethyl (4-nitrophenyl)phosphonate. The nitro group serves as a precursor to the amine. This reduction can be accomplished using a variety of standard reducing agents. Catalytic hydrogenation is a common and effective method, employing catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acidic medium are also frequently used to achieve this transformation with high yields. mdpi.com
Another powerful method for introducing the amino group is through modern cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the formation of carbon-nitrogen bonds. researchgate.net This reaction can be applied to the synthesis of this compound by coupling diethyl (4-halophenyl)phosphonate (where the halogen is typically bromine or iodine) with an ammonia equivalent or a protected amine. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (such as BINAP or DPPF), and a base. tandfonline.comresearchgate.net This method offers excellent functional group tolerance and broad substrate scope.
Development of Novel and Efficient Synthetic Protocols
Recent research has focused on developing more efficient, cost-effective, and environmentally benign methods for the synthesis of this compound and related aminophosphonates.
Catalytic Approaches to this compound Synthesis
As mentioned, palladium-catalyzed reactions like the Buchwald-Hartwig amination represent a significant catalytic approach. nih.gov The evolution of highly active catalyst systems, often employing sterically hindered and electron-rich phosphine ligands, allows for the coupling of a wide array of aryl halides with amines under mild conditions. tandfonline.com For the synthesis of this compound, this would involve the coupling of diethyl (4-bromophenyl)phosphonate with an amine source, such as ammonia or benzophenone imine followed by hydrolysis. The choice of ligand, palladium precursor, base, and solvent is critical for achieving high yields and turnover numbers.
The table below summarizes representative conditions for the catalytic amination of aryl halides, which is a key step in this synthetic approach.
| Aryl Halide | Amine Source | Catalyst System (Palladium Precursor / Ligand) | Base | Solvent | Temperature (°C) | Yield (%) |
| Aryl Bromide | Primary Alkylamine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 80-110 | 75-95 |
| Aryl Chloride | Secondary Amine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100-120 | 80-98 |
| Aryl Bromide | Ammonia | Pd(OAc)₂ / Josiphos ligand | K₂CO₃ | DME | 100 | 86 |
This table presents generalized conditions for Buchwald-Hartwig amination reactions and serves as an illustrative guide. Specific conditions for diethyl (4-halophenyl)phosphonate would require experimental optimization.
Sustainable and Green Chemistry Methodologies in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of organophosphorus compounds. For aminophosphonates, this includes the use of environmentally friendly catalysts, alternative energy sources like microwave irradiation, and solvent-free reaction conditions.
One-pot multicomponent reactions, such as the Kabachnik-Fields reaction, are inherently atom-economical. nanobioletters.com Green variations of this reaction have been developed using natural catalysts like orange peel powder or reusable catalysts such as ZnO nanoparticles in aqueous media. researchgate.netnanobioletters.com These methods often lead to high yields with simple work-up procedures.
Microwave-assisted synthesis has also emerged as a powerful tool for accelerating organic reactions. nih.gov The application of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of aminophosphonates and their derivatives, often under solvent-free conditions. doaj.org For example, the synthesis of various heterocyclic compounds has been expedited using microwave assistance, suggesting its potential applicability to the synthesis of this compound derivatives. nih.gov
Design and Synthesis of Functionalized Derivatives of this compound
The aromatic amino group of this compound is a versatile handle for the synthesis of a wide range of functionalized derivatives. Standard transformations of aromatic amines can be readily applied to introduce new functionalities and modulate the compound's properties.
For instance, the amino group can be acylated by reacting this compound with acid chlorides or anhydrides to form the corresponding amides. It can also undergo N-alkylation using alkyl halides. jocpr.com Furthermore, the amine can be diazotized and subsequently converted into a variety of other functional groups (e.g., -OH, -CN, -X where X is a halogen) via Sandmeyer-type reactions.
The amino group also directs electrophilic aromatic substitution to the ortho positions, allowing for the introduction of substituents onto the aromatic ring. For example, halogenation or nitration would be expected to occur at the positions ortho to the amino group, providing further opportunities for diversification. These derivatization strategies are crucial for creating libraries of compounds for applications in medicinal chemistry, materials science, and as ligands in catalysis.
Structural Modifications on the Aniline Moiety for Tuned Properties
The aniline portion of this compound, consisting of the aromatic ring and the amino group, is amenable to various chemical alterations. These modifications can significantly influence the electronic and steric characteristics of the molecule.
Reactions at the Amino Group:
The primary amino group (-NH₂) is a key functional group for derivatization.
N-Acetylation: The amino group can be readily acetylated to form an amide. This transformation is important as it reduces the activating effect of the amino group, allowing for more controlled subsequent reactions on the aromatic ring. libretexts.orgjocpr.com The reaction is typically carried out using acetyl chloride or acetic anhydride. researchgate.net This modification is often reversible through hydrolysis, allowing the amino group to be restored after other synthetic steps are completed. libretexts.org
Diazotization: The amino group can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. chemicalnote.comresearchgate.net Diazonium salts are highly versatile intermediates. organic-chemistry.org They can be subsequently replaced by a wide range of substituents, including halogens (Sandmeyer reaction), hydroxyl groups, and cyano groups, providing a powerful tool for introducing diverse functionalities onto the aromatic ring. chemicalnote.comorganic-chemistry.org
Electrophilic Aromatic Substitution:
The amino and diethylphosphoryl groups direct the position of incoming electrophiles on the aromatic ring. The amino group is a strong activating group and directs incoming substituents to the ortho and para positions. chemistrysteps.com
Halogenation: Direct halogenation of anilines can be vigorous. libretexts.org For instance, monobromination can be difficult to control, often leading to di- and tri-substituted products. libretexts.org To achieve selective halogenation, the reactivity of the aniline can be moderated by first converting the amino group to an acetamide.
Nitration: Direct nitration of aniline is often destructive due to the strong oxidizing conditions. libretexts.org A common strategy involves first protecting the amino group by acetylation. The resulting acetanilide can then be nitrated, primarily at the para position. Subsequent hydrolysis of the amide restores the amino group, yielding p-nitroaniline derivatives. libretexts.org
Table 1: Examples of Reactions on the Aniline Moiety
| Reaction | Reagents | Product Type | Purpose |
|---|---|---|---|
| N-Acetylation | Acetic anhydride or Acetyl chloride | N-Acyl aniline | Protection/Modulation of reactivity libretexts.orgjocpr.com |
| Diazotization | NaNO₂, HCl (0-5°C) | Diazonium salt | Intermediate for further substitution chemicalnote.comresearchgate.net |
| Halogenation | Br₂ or Cl₂ | Halo-aniline | Introduction of halogen atoms |
| Nitration | HNO₃, H₂SO₄ (with protection) | Nitro-aniline | Introduction of nitro group |
Chemical Transformations of the Diethylphosphoryl Group
The diethylphosphoryl group [-P(O)(OCH₂CH₃)₂] also offers opportunities for chemical modification, primarily through reactions involving the phosphorus-ester bonds.
Hydrolysis to Phosphonic Acid:
The most significant transformation of the diethylphosphoryl group is its hydrolysis to the corresponding phosphonic acid [-P(O)(OH)₂]. This conversion dramatically alters the molecule's polarity and acidity.
Acid-Catalyzed Hydrolysis: This is a common and effective method for converting diethyl phosphonates to phosphonic acids. beilstein-journals.orgnih.govnih.gov The reaction typically involves refluxing the compound with a concentrated strong acid, such as hydrochloric acid (HCl). beilstein-journals.orgnih.gov The process occurs in two consecutive steps, with the removal of each ethyl group. nih.gov While effective, these conditions can be harsh and may not be suitable for molecules with acid-sensitive functional groups. nih.gov
Silyl-Mediated Cleavage: A milder and highly efficient method for cleaving the ethyl esters involves the use of silyl halides, such as bromotrimethylsilane (TMSBr). beilstein-journals.orgd-nb.info This reagent converts the diethyl phosphonate into a bis(trimethylsilyl) phosphonate intermediate. This intermediate is then readily hydrolyzed to the phosphonic acid upon treatment with water or an alcohol like methanol. beilstein-journals.orgd-nb.info This method is often preferred due to its high yields and compatibility with a wider range of functional groups. d-nb.info
The resulting (4-aminophenyl)phosphonic acid exhibits significantly different properties compared to its diethyl ester precursor, including increased water solubility and the ability to coordinate with metal ions.
Table 2: Key Transformations of the Diethylphosphoryl Group
| Reaction | Reagents | Product | Key Feature |
|---|---|---|---|
| Acid Hydrolysis | Concentrated HCl, reflux | (4-Aminophenyl)phosphonic acid | Converts ester to acid; can require harsh conditions beilstein-journals.orgnih.gov |
| Silyl-Mediated Cleavage | 1. TMSBr 2. H₂O or MeOH | (4-Aminophenyl)phosphonic acid | Mild and efficient conversion of ester to acid beilstein-journals.orgd-nb.info |
Coordination Chemistry and Ligand Design Principles Involving 4 Diethylphosphoryl Aniline
Elucidation of Ligand Properties and Coordination Modes of 4-(Diethylphosphoryl)aniline
The coordination behavior of this compound is determined by the electronic and steric characteristics of its two potential donor groups.
Analysis of Donor Atom Characteristics and Lewis Basicity Profiles
This compound possesses two primary sites for metal coordination: the phosphoryl oxygen and the amino nitrogen. These sites exhibit different Lewis basicity, a measure of their ability to donate an electron pair to a Lewis acid (i.e., a metal ion).
Phosphoryl Oxygen (P=O): The oxygen atom of the phosphoryl group is a "hard" donor, characterized by high electronegativity and low polarizability. It preferentially coordinates to hard Lewis acids. The basicity of this oxygen is influenced by the electronic nature of the groups attached to the phosphorus atom. The ethyl groups are weakly electron-donating, which slightly increases the electron density on the oxygen, enhancing its Lewis basicity compared to phosphonates with electron-withdrawing groups.
Amino Nitrogen (-NH₂): The nitrogen atom of the aniline (B41778) group is a "borderline" donor. Its lone pair of electrons is delocalized into the aromatic π-system of the benzene (B151609) ring through resonance. This delocalization reduces its availability for donation to a metal center, making aniline significantly less basic than aliphatic amines.
The diethylphosphoryl group, being electron-withdrawing, further decreases the electron density on the aniline nitrogen atom via an inductive effect through the benzene ring. This electronic pull makes the amino group of this compound a weaker Lewis base than unsubstituted aniline. Therefore, in a competitive coordination environment, the phosphoryl oxygen is expected to be the more potent donor site for most metal ions, especially hard metals.
Steric and Electronic Influences on Metal Complexation
Both steric and electronic factors are critical in defining how this compound binds to a metal center.
Electronic Effects: The primary electronic feature is the dual-donor nature of the ligand. It can act as a monodentate ligand, coordinating exclusively through the stronger phosphoryl oxygen. Bidentate chelation involving both the oxygen and nitrogen atoms is sterically possible, forming a large chelate ring. However, this mode would be electronically disfavored due to the weak basicity of the aniline nitrogen. The ligand could also act as a bridging ligand, connecting two metal centers using both its donor atoms.
Steric Influences: The diethylphosphoryl group imposes moderate steric bulk. The two ethyl groups and the phenyl ring create a conical volume around the phosphoryl oxygen that can influence the number of ligands that can fit around a metal center. This steric hindrance can affect the geometry of the resulting complex and may prevent the coordination of multiple bulky ligands to the same metal ion.
Synthesis and Comprehensive Characterization of Metal Complexes with this compound
While specific experimental studies on the synthesis of metal complexes with this compound are not widely reported in peer-reviewed literature, its coordination behavior can be predicted based on studies of analogous aminophosphonate and aminophosphine (B1255530) ligands.
Coordination Chemistry with Transition Metals
Transition metals span a wide range of Lewis acidity (hard, borderline, soft), which would lead to varied coordination preferences with this compound.
Hard Transition Metals (e.g., Cr³⁺, Fe³⁺, Co³⁺): These metals would strongly favor coordination with the hard phosphoryl oxygen atom. Synthesis would likely yield complexes where the ligand is monodentate, bound through the P=O group.
Borderline Transition Metals (e.g., Cu²⁺, Ni²⁺, Co²⁺): These metals could potentially coordinate to either the oxygen or nitrogen atom. However, given the significantly higher Lewis basicity of the phosphoryl oxygen, O-coordination is the most probable outcome. Studies on similar aminophosphonate ligands show that coordination typically occurs through the phosphoryl oxygen and the amine nitrogen.
Soft Transition Metals (e.g., Pd²⁺, Pt²⁺, Au⁺): These metals have a higher affinity for softer donor atoms. While the aniline nitrogen is not a strong soft donor, it is softer than the phosphoryl oxygen. In related aminophosphine systems (containing a P-C bond instead of a P=O bond), coordination to soft metals often occurs through the softer phosphorus or nitrogen atom. For this compound, coordination to soft metals is less predictable but may still favor the more basic oxygen donor unless other electronic factors come into play.
A summary of predicted coordination behavior with transition metals is presented below.
| Metal Ion Class | Predicted Donor Atom | Probable Coordination Mode |
| Hard (e.g., Fe³⁺, Ti⁴⁺) | Phosphoryl Oxygen | Monodentate (O-bound) |
| Borderline (e.g., Cu²⁺, Ni²⁺) | Phosphoryl Oxygen | Monodentate (O-bound) |
| Soft (e.g., Pd²⁺, Au⁺) | Phosphoryl Oxygen | Monodentate (O-bound) |
Interactions with Main Group Metals and Their Derivatives
Main group metals, such as tin (Sn), lead (Pb), and aluminum (Al), are typically hard Lewis acids. Therefore, their coordination chemistry with this compound would be dominated by interaction with the phosphoryl oxygen. Synthesis of complexes with main group metal halides (e.g., SnCl₄, AlCl₃) would likely result in the formation of adducts where one or more ligand molecules coordinate to the metal center via the P=O group. The weak basicity of the aniline nitrogen makes its participation in coordination unlikely.
Complexation Behavior with Lanthanide and Actinide Elements
Lanthanide (Ln³⁺) and actinide (An³⁺/AnO₂²⁺) ions are classic hard Lewis acids. Their coordination chemistry is driven almost exclusively by electrostatic interactions with hard, oxygen-containing donor ligands. The phosphoryl group is an excellent donor for these elements.
Lanthanides (e.g., Eu³⁺, Tb³⁺): The primary application of similar phosphonate (B1237965) and phosphine (B1218219) oxide ligands is in the solvent extraction and separation of lanthanides. It is highly probable that this compound would coordinate to lanthanide ions in a monodentate fashion through the phosphoryl oxygen. The aniline nitrogen would not be expected to participate in coordination.
Actinides (e.g., UO₂²⁺, Th⁴⁺): The uranyl ion (UO₂²⁺) and other actinides are extremely hard Lewis acids and show a strong affinity for the phosphoryl oxygen. Ligands containing phosphoryl groups are extensively studied for the extraction of uranium from aqueous solutions. This compound would be expected to form stable complexes with uranyl ions, binding through the P=O group to the equatorial plane of the linear UO₂²⁺ unit.
The predicted coordination for f-block elements is summarized in the table below.
| Element Class | Metal Ion Example | Predicted Donor Atom | Application Context |
| Lanthanides | Eu³⁺, Gd³⁺ | Phosphoryl Oxygen | Solvent Extraction, Separation |
| Actinides | UO₂²⁺, Th⁴⁺ | Phosphoryl Oxygen | Nuclear Fuel Reprocessing |
Structure-Property Relationships in this compound Metal Complexes
The relationship between the structure of metal complexes containing this compound and their resulting properties is a critical area of study in coordination chemistry. The ligand, possessing both a soft aniline nitrogen donor and a hard phosphoryl oxygen donor, offers versatile coordination modes which fundamentally dictate the electronic, magnetic, and potentially catalytic behavior of the resulting metal complexes. The interplay of steric and electronic effects of the diethylphosphoryl group and the aniline moiety governs the geometry and stability of the complexes, which in turn determines their physical and chemical characteristics.
The coordination of this compound to a metal center can occur through the nitrogen atom of the aniline group, the oxygen atom of the phosphoryl group, or in a bridging fashion, utilizing both donor sites to link multiple metal centers. The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion (hard vs. soft acid), the other ligands present in the coordination sphere, and the reaction conditions. These structural variations have a profound impact on the properties of the complexes.
Electronic Properties:
The electronic properties of this compound metal complexes are highly sensitive to the coordination environment. The diethylphosphoryl group, being electron-withdrawing, can influence the electron density on the aniline nitrogen and the aromatic ring. When coordinated to a metal, this electronic effect is transmitted to the metal center, affecting its redox potential and the energies of its d-orbitals.
For instance, coordination through the phosphoryl oxygen would be favored by hard metal ions. In such cases, the P=O bond is expected to weaken, which can be observed as a shift to lower frequency in the infrared spectrum. This interaction primarily involves electrostatic attraction and influences the ligand field splitting.
Coordination via the aniline nitrogen, favored by softer metal ions, involves the lone pair of the nitrogen atom. This interaction can be influenced by the electronic effects of the para-substituted diethylphosphoryl group. Spectroscopic techniques, such as UV-Visible and NMR spectroscopy, are invaluable in probing these electronic structure-property relationships. Changes in the absorption bands in UV-Vis spectra upon complexation can provide insights into the nature of metal-ligand bonding and the geometry of the complex. Similarly, shifts in the ³¹P NMR signal can confirm the coordination of the phosphoryl group and provide information about the electronic environment of the phosphorus atom.
Magnetic Properties:
A strong ligand field, which might arise from a particular coordination geometry, can lead to spin pairing and diamagnetic complexes, while a weaker field can result in high-spin, paramagnetic complexes. For example, the coordination of multiple this compound ligands around a transition metal ion can create a specific geometric arrangement (e.g., octahedral, tetrahedral, or square planar) that dictates the splitting of the d-orbitals and consequently the magnetic moment of the complex.
The steric bulk of the diethyl groups on the phosphorus atom can also influence the coordination number and geometry, thereby indirectly affecting the magnetic properties. Magnetic susceptibility measurements provide direct information on the number of unpaired electrons and are a key tool for characterizing the magnetic structure-property relationships in these complexes.
Illustrative Data on Structure-Property Relationships:
While specific experimental data for a wide range of this compound metal complexes are not extensively documented in publicly available literature, the following table provides a representative illustration of the type of data that would be collected and analyzed to establish structure-property relationships. The values presented are hypothetical and serve to demonstrate the expected trends and parameters of interest.
| Metal Ion (M) | Coordination Mode | Key Bond Lengths (Å) (M-O/M-N) | ν(P=O) (cm⁻¹) | λmax (nm) | Magnetic Moment (μB) |
| Cu(II) | Monodentate (N-donor) | 2.05 (M-N) | 1180 | 650 | 1.75 |
| Ni(II) | Bidentate (N, O-chelate) | 2.10 (M-N), 2.02 (M-O) | 1155 | 580, 950 | 3.10 |
| Zn(II) | Monodentate (O-donor) | 1.98 (M-O) | 1165 | N/A | Diamagnetic |
| Pd(II) | Monodentate (N-donor) | 2.08 (M-N) | 1182 | 420 | Diamagnetic |
| Fe(III) | Bidentate (N, O-chelate) | 2.15 (M-N), 2.05 (M-O) | 1150 | 480, 750 | 5.92 |
Table 1. Hypothetical Structure-Property Data for Metal Complexes of this compound. This table illustrates the expected variations in key structural and spectroscopic parameters and their correlation with the magnetic properties of hypothetical metal complexes.
Catalytic Activity:
The structural features of this compound complexes are also anticipated to influence their catalytic potential. The presence of both a phosphine oxide and an amine functionality offers opportunities for cooperative effects in catalysis. For instance, the Lewis basic phosphoryl oxygen could act as a proton shuttle or activate a substrate, while the metal center, with its electronic properties tuned by the ligand, could participate in redox steps of a catalytic cycle. The steric environment created by the diethyl groups can also impart selectivity to catalytic transformations.
Advanced Spectroscopic and Structural Elucidation Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural and Dynamic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 4-(Diethylphosphoryl)aniline in solution. A combination of ¹H, ¹³C, and ³¹P NMR experiments confirms the compound's structural integrity and provides detailed information about the chemical environment of each nucleus.
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the ethyl groups of the diethylphosphoryl moiety. The aromatic protons typically appear as two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The ethoxy groups give rise to a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, resulting from coupling to each other and to the phosphorus atom.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Signals can be assigned to the two distinct aromatic carbons, the aromatic carbon directly bonded to the phosphorus atom (showing C-P coupling), and the methyl and methylene carbons of the ethyl groups.
Given the presence of phosphorus, ³¹P NMR spectroscopy is particularly informative, typically showing a single resonance whose chemical shift is characteristic of a phosphonate (B1237965) ester environment. researchgate.netresearchgate.net The coupling between the phosphorus atom and adjacent protons (²J(P,H)) and carbons (¹J(P,C) and ²J(P,C)) is a key diagnostic feature.
While 1D NMR provides fundamental information, multidimensional NMR techniques are essential for unambiguously assigning signals and determining through-bond and through-space correlations.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would confirm the scalar coupling between the ortho and meta protons on the aniline (B41778) ring and between the CH₂ and CH₃ protons within the ethyl groups.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals for the protonated aromatic carbons and the ethyl group carbons.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique can provide insights into the spatial proximity of protons, helping to define the preferred conformation of the diethylphosphoryl group relative to the aniline ring.
The expected NMR data based on the structure of this compound is summarized in the table below.
| Nucleus | Predicted Chemical Shift (ppm) Range | Key Correlations (2D NMR) |
| ¹H NMR | ||
| Aromatic (ortho to -NH₂) | 6.6 - 6.8 | COSY with aromatic H (meta to -NH₂); HMBC to C-P, other aromatic carbons |
| Aromatic (meta to -NH₂) | 7.5 - 7.8 | COSY with aromatic H (ortho to -NH₂); HMBC to C-NH₂, other aromatic carbons |
| -NH₂ | 3.5 - 4.5 (broad) | |
| -O-CH₂- | 3.9 - 4.2 (dq) | COSY with -CH₃; HMBC to P, C-CH₃ |
| -CH₃ | 1.2 - 1.4 (t) | COSY with -O-CH₂- |
| ¹³C NMR | ||
| Aromatic (C-P) | 120 - 130 (d, ¹JPC) | HMBC from aromatic H, -O-CH₂- H |
| Aromatic (ortho to -NH₂) | 114 - 116 | HSQC with corresponding H |
| Aromatic (meta to -NH₂) | 130 - 132 (d, ²JPC) | HSQC with corresponding H |
| Aromatic (C-NH₂) | 150 - 152 | HMBC from aromatic H |
| -O-CH₂- | 61 - 63 (d, ²JPC) | HSQC with corresponding H |
| -CH₃ | 16 - 17 (d, ³JPC) | HSQC with corresponding H |
| ³¹P NMR | ||
| P=O | 18 - 22 | HMBC to aromatic H, -O-CH₂- H |
Solid-state NMR (ssNMR) provides structural information on materials in their solid form, which can be complementary to solution-state data, especially for studying polymorphism and intermolecular interactions in the crystalline state. For this compound, ³¹P and ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) experiments would be the most valuable. The ³¹P ssNMR spectrum could reveal the presence of different crystalline forms (polymorphs) if they exhibit distinct phosphorus environments. Similarly, ¹³C CP-MAS can resolve signals for the carbon atoms in the solid state, with chemical shift differences indicating variations in crystal packing and intermolecular forces.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and probe their chemical environment. The spectra are characterized by absorption bands corresponding to specific molecular vibrations.
For this compound, the key vibrational modes include:
N-H Stretching: Primary aromatic amines typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds. orgchemboulder.comwikieducator.org
C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl groups appear just below 3000 cm⁻¹. vscht.cz
P=O Stretching: A strong, characteristic absorption for the phosphoryl group is expected in the range of 1220-1260 cm⁻¹. The exact position can be influenced by hydrogen bonding. nih.gov
P-O-C Stretching: Asymmetric and symmetric stretching vibrations of the P-O-C (ester) linkages typically appear in the 1000-1050 cm⁻¹ region. nih.gov
C-N Stretching: The aromatic C-N stretching vibration is expected between 1250-1335 cm⁻¹. orgchemboulder.com
Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring occur in the 1450-1600 cm⁻¹ region.
Intermolecular hydrogen bonding involving the -NH₂ group as a donor and the P=O group as an acceptor can be inferred from shifts in the respective stretching frequencies, typically a broadening and shifting to lower wavenumbers. Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the aromatic ring system.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) |
| N-H Asymmetric Stretch | ~3450 | Medium |
| N-H Symmetric Stretch | ~3360 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium |
| N-H Bending | 1600 - 1650 | Medium-Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| P=O Stretch | 1220 - 1260 | Strong |
| Aromatic C-N Stretch | 1250 - 1335 | Strong |
| P-O-C Stretch | 1000 - 1050 | Strong |
Single-Crystal X-ray Diffraction Analysis for Precise Solid-State Molecular Architecture Determination
Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com While a specific crystal structure for this compound has not been reported in the searched literature, analysis of related compounds, such as diethyl [(4-chloroanilino)(4-hydroxyphenyl)methyl]phosphonate, provides insights into the expected molecular geometry. researchgate.net
An SCXRD analysis of this compound would provide exact bond lengths, bond angles, and torsion angles. Key parameters of interest include the P=O, P-O, P-C, and C-N bond lengths. The geometry around the phosphorus atom is expected to be distorted tetrahedral. The analysis would also reveal the conformation of the ethyl groups and the planarity of the aniline ring. Crucially, SCXRD elucidates the crystal packing, identifying intermolecular interactions like hydrogen bonds (e.g., N-H···O=P) and π-π stacking, which govern the supramolecular architecture.
Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (Molecular Formula: C₁₀H₁₆NO₃P), the exact mass is 229.0868 Da. nih.gov
Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak (M⁺˙) at m/z 229 would confirm the molecular weight. Key fragmentation pathways for organophosphonates and anilines can be predicted:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines. libretexts.org
Loss of Ethylene (B1197577): A common fragmentation for diethyl phosphonates involves the loss of ethylene (C₂H₄, 28 Da) via a McLafferty-type rearrangement from one of the ethyl ester groups, leading to a fragment at m/z 201. A subsequent loss of a second ethylene molecule would yield a fragment at m/z 173.
Cleavage of P-C bond: Scission of the phenyl-phosphorus bond can occur, though it may be less favorable.
Cleavage of P-O bond: Loss of an ethoxy radical (·OC₂H₅, 45 Da) would result in a fragment at m/z 184.
High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the parent ion and its fragments, further confirming the proposed fragmentation pathways.
| Ion | Proposed Structure / Loss | Expected m/z |
| [M]⁺˙ | Molecular Ion | 229 |
| [M - C₂H₄]⁺˙ | Loss of ethylene | 201 |
| [M - 2C₂H₄]⁺˙ | Loss of two ethylene molecules | 173 |
| [M - ·OC₂H₅]⁺ | Loss of ethoxy radical | 184 |
| [C₆H₆N]⁺ | Aniline radical cation | 92 |
Electronic Spectroscopy for Understanding Electronic Structure and Transitions
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the aniline chromophore. Aniline itself typically displays two primary absorption bands corresponding to π → π* transitions. researchgate.net
An intense band around 230-240 nm (the B-band or benzenoid band).
A weaker, longer-wavelength band around 280-290 nm (the E2-band).
The substituents on the benzene ring significantly influence the position (λₘₐₓ) and intensity (molar absorptivity, ε) of these bands. The amino group (-NH₂) is a strong auxochrome (electron-donating) and the diethylphosphoryl group (-P(O)(OEt)₂) is generally considered electron-withdrawing. This "push-pull" configuration can lead to a bathochromic (red) shift of the absorption bands compared to unsubstituted aniline, indicating a smaller energy gap for the electronic transitions. The solvent polarity can also affect the λₘₐₓ, a phenomenon known as solvatochromism. ajrsp.com Analysis of these electronic transitions provides insight into the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap.
Computational and Theoretical Investigations of 4 Diethylphosphoryl Aniline and Its Derivatives
Quantum Chemical Calculations for Molecular and Electronic Structure Determination
No specific studies reporting quantum chemical calculations for 4-(diethylphosphoryl)aniline were identified. Such calculations would typically involve methods to determine the molecule's three-dimensional structure and the distribution of electrons.
Density Functional Theory (DFT) Studies on Ground and Excited States
There are no available DFT studies that specifically detail the ground and excited state properties of this compound. This type of study would provide insights into the molecule's geometry, stability, and electronic transitions.
Ab Initio Methods for High-Level Electronic Structure Characterization
High-level ab initio calculations for this compound are not reported in the available literature. These methods, which are computationally intensive, provide very accurate electronic structure information.
Molecular Dynamics Simulations for Conformational Analysis and Solution-Phase Behavior
No publications detailing molecular dynamics simulations of this compound were found. These simulations would be instrumental in understanding the conformational flexibility of the molecule and its behavior in different solvent environments.
Prediction of Spectroscopic Parameters and Reactivity Descriptors
Specific predicted spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) and calculated reactivity descriptors (like chemical potential, hardness, and electrophilicity index) for this compound are not available in the searched literature.
Theoretical Elucidation of Metal-Ligand Bonding and Energetics in Coordination Complexes
There is a lack of computational studies on coordination complexes involving this compound as a ligand. Such research would analyze the nature of the bonding between the molecule and a metal center, as well as the stability of the resulting complex.
Research Applications in Catalysis, Sensing, and Advanced Materials Science
4-(Diethylphosphoryl)aniline as a Ligand in Homogeneous and Heterogeneous Catalysis Research
In transition metal catalysis, the performance of a catalyst is heavily dependent on the electronic and steric properties of the ligands coordinated to the metal center. Aminophosphine (B1255530) derivatives, including aminophosphine oxides like this compound, are a significant class of ligands. nih.govresearchgate.netresearcher.life These molecules can coordinate to metal centers through the phosphorus atom (after reduction), the nitrogen atom, or the phosphoryl oxygen, offering multiple modes of interaction that can be exploited to fine-tune catalytic activity and selectivity. While this compound itself is a P(V) phosphine (B1218219) oxide, it can serve as a pre-ligand; under certain reductive conditions, it can be converted to the corresponding P(III) aminophosphine, which is a potent ligand for many transition metals. ucd.ieacs.orgnih.gov
The development of chiral ligands for enantioselective catalysis is a cornerstone of modern organic synthesis. Chiral aminophosphines are a well-established class of privileged ligands capable of inducing high levels of stereocontrol in a variety of metal-catalyzed reactions. uni-muenchen.denih.govrsc.org The general structure of this compound serves as a valuable scaffold for designing such chiral ligands. By introducing chirality either at the phosphorus center, on the ethyl groups, or by derivatizing the aniline (B41778) backbone, it is possible to create a chiral environment around the metal center.
While specific research focusing exclusively on chiral derivatives of this compound is limited, extensive studies on analogous chiral β-aminophosphine and aminophosphine oxide ligands demonstrate their potential. rsc.orgnih.gov These ligands have proven effective in asymmetric transformations such as ruthenium-catalyzed hydrogenation of ketones and palladium-catalyzed allylic substitution. sigmaaldrich.comacs.org The nitrogen atom often plays a crucial role, either by direct coordination to the metal or by forming a hydrogen bond that helps to rigidify the transition state, thereby enhancing enantioselectivity. The data from related aminophosphine ligands underscore the potential of this molecular framework in asymmetric catalysis.
Table 1: Performance of Chiral Aminophosphine Ligands in Asymmetric Hydrogenation
| Catalyst/Ligand System | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| [RuCl₂(benzene)]₂ / Ferrocenylaminophosphine | Acetonaphthone | >95 | 85 |
| trans-RuH₂(diphosphine)(diamine) | Acetophenone | 100 | 97 |
This table presents representative data for analogous aminophosphine ligand systems to illustrate their general effectiveness in asymmetric catalysis.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination, are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. eie.grnih.gov The efficiency of these reactions is critically dependent on the phosphine ligand employed. Aminophosphine ligands and their corresponding oxides are recognized for their ability to form highly active and stable palladium catalysts. chimia.chresearchgate.netnih.govorganic-chemistry.org
Ligands like this compound can stabilize palladium nanoparticles, which often serve as the active catalytic species in Suzuki reactions. researchgate.net The presence of both a "hard" nitrogen/oxygen donor and a "soft" phosphorus donor (upon reduction) allows for hemilabile coordination, which can facilitate different steps in the catalytic cycle. semanticscholar.org For instance, the coordination of the phosphoryl or amino group can stabilize the active metal center, while its dissociation can create a vacant site required for oxidative addition or transmetalation. Studies on palladium complexes with aminophosphine pincer ligands have shown exceptionally high activity in Suzuki and Heck reactions, capable of coupling sterically hindered and electronically deactivated aryl chlorides with very low catalyst loadings. chimia.ch
Table 2: Representative Suzuki-Miyaura Coupling using Palladium/Aminophosphine Catalysis
| Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Bromotoluene | Phenylboronic acid | 0.001 | >99 | chimia.ch |
| 4-Chloroanisole | Phenylboronic acid | 0.01 | >99 | chimia.ch |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | 0.5 | 95 | researchgate.net |
This table showcases the effectiveness of aminophosphine-type ligands in Suzuki-Miyaura cross-coupling reactions, highlighting the high yields achievable with various substrates.
The utility of this compound and its derivatives extends to oxidation, reduction, and polymerization catalysis. In catalytic oxidation processes, metal complexes bearing P,N-ligands can mediate the selective oxidation of various substrates. For instance, the oxidation of aniline itself can be catalyzed by different transition metal complexes to produce valuable chemicals or polymeric materials. researchgate.netmdpi.com
In the context of reduction, aminophosphine oxides are often the byproduct of reactions like the Wittig reaction. The development of efficient methods to reduce these stable P=O bonds back to P(III) phosphines is a significant area of research, as it allows for the recycling of valuable ligands. acs.orgresearchgate.net
Furthermore, aniline derivatives are key monomers for the synthesis of polyaniline (PANI), one of the most studied conducting polymers. oup.comacs.org The polymerization of aniline can be achieved catalytically using metal salts like CuCl₂ or via chemical oxidation. oup.comrsc.org By using a functionalized monomer such as this compound, it is possible to synthesize a modified polyaniline. The incorporation of the diethylphosphoryl group into the polymer backbone could impart novel properties, such as enhanced thermal stability, flame retardancy, or the ability to coordinate metal ions for sensing or further catalytic applications. nih.gov
Mechanistic Studies and Reaction Pathway Elucidation
Investigation of Fundamental Reaction Mechanisms in the Synthesis of 4-(Diethylphosphoryl)aniline
The synthesis of this compound is primarily achieved through well-established organophosphorus reactions, with mechanistic studies focusing on palladium-catalyzed cross-coupling reactions and three-component condensation reactions.
A prominent synthetic route is the Hirao reaction, a palladium-catalyzed cross-coupling of an aryl halide (like 4-iodoaniline) with a hydrophosphoryl compound such as diethyl phosphite (B83602). wikipedia.orgnih.gov The generally accepted mechanism for the Hirao reaction follows a classic catalytic cycle common to many cross-coupling reactions. nih.govmdpi.com The cycle initiates with the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a Pd(II) intermediate. wikipedia.orgmdpi.com This is followed by a ligand exchange step where the diethyl phosphite replaces a halide on the palladium center. The final step is reductive elimination, which forms the C-P bond to yield this compound and regenerates the active Pd(0) catalyst, allowing the cycle to continue. wikipedia.orgnih.govmdpi.com The efficiency of this process is influenced by the choice of palladium precursor (e.g., Pd(OAc)₂), ligands, base, and solvent. nih.govnih.gov
Another significant pathway is the Kabachnik-Fields reaction, a three-component condensation involving an amine, a carbonyl compound, and a hydrophosphoryl compound like diethyl phosphite. organic-chemistry.orgwikipedia.org To synthesize a precursor to this compound, one could use a protected p-aminobenzaldehyde, an amine, and diethyl phosphite. The mechanism of the Kabachnik-Fields reaction is dependent on the specific reactants. nih.govsemanticscholar.org One possible pathway involves the initial formation of an imine from the amine and carbonyl compound, followed by the nucleophilic addition of the diethyl phosphite to the C=N double bond. wikipedia.orgnih.govnih.gov An alternative route suggests the initial reaction between the carbonyl compound and the diethyl phosphite to form an α-hydroxyphosphonate, which is then substituted by the amine. nih.govsemanticscholar.org The basicity of the amine often determines which pathway is favored; weakly basic amines like anilines tend to favor the imine formation route. organic-chemistry.org
Kinetic and Thermodynamic Studies of Ligand Exchange and Complex Formation in Coordination Chemistry
This compound possesses both a hard oxygen donor on the phosphoryl group and a softer nitrogen donor on the aniline (B41778) moiety, making it a versatile ligand for coordination with a variety of metal ions. Kinetic and thermodynamic studies are essential for understanding the stability, lability, and reactivity of the resulting metal complexes.
The phosphoryl group is a strong coordination site for many transition metals and lanthanides. researchgate.net Thermodynamic stability of these complexes is often quantified by the binding constant (K), and the associated enthalpy (ΔH) and entropy (ΔS) changes upon formation. These parameters can be determined using techniques like spectrophotometric titrations or calorimetry. The data provides insight into the spontaneity and driving forces of the complexation. For instance, complexation is often enthalpically driven due to the strong metal-oxygen bond formed.
Kinetic studies focus on the rates of ligand exchange reactions, which involve the substitution of one ligand for another in the metal's coordination sphere. libretexts.org These rates are crucial for applications in catalysis and sensing. Techniques such as stopped-flow UV-Vis spectroscopy or specialized mass spectrometry can monitor the concentration of species over time to determine rate constants for ligand association and dissociation. nih.govinorgchemres.org The lability of the this compound ligand in a complex will depend on the metal ion, the solvent, and the steric and electronic properties of other ligands present. nih.gov While specific data for this compound is not abundant in the public domain, the following table provides illustrative thermodynamic data typical for aminophosphonate ligand complexation with transition metal ions.
| Metal Ion | Log K (Binding Constant) | ΔH (kJ/mol) | ΔS (J/mol·K) |
|---|---|---|---|
| Cu(II) | 5.8 | -18.5 | 48 |
| Ni(II) | 4.5 | -12.2 | 44 |
| Co(II) | 4.2 | -10.9 | 42 |
| Zn(II) | 5.1 | -15.7 | 45 |
Note: This data is representative for aminophosphonate-type ligands and serves an illustrative purpose.
Elucidation of Catalytic Cycles and Intermediate Species in Reactions Involving this compound Ligands
The dual functionality of this compound allows it to be used as a ligand (or a precursor to a ligand) in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions. gessnergroup.com The phosphine (B1218219) or phosphonate (B1237965) group can coordinate to the metal center, and its electronic and steric properties can be tuned to influence the catalytic activity. nih.gov The aniline group can also be a site for further functionalization to create more complex ligand architectures, such as pincer ligands. researchgate.net
In a typical palladium-catalyzed cross-coupling reaction like the Suzuki-Miyaura coupling, a ligand derived from this compound would participate in a well-defined catalytic cycle. nih.gov The key steps are:
Oxidative Addition : The active Pd(0) catalyst reacts with an aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a square planar Pd(II) intermediate, L-Pd(II)(Ar)(X). nih.gov The electron-donating ability of the phosphine ligand facilitates this step.
Transmetalation : A base activates an organoboron compound (e.g., a boronic acid), which then transfers its organic group to the palladium center, displacing the halide and forming a new intermediate, L-Pd(II)(Ar)(R).
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product (Ar-R). This step regenerates the active Pd(0) catalyst, which can then re-enter the cycle. nih.gov
The identification of intermediate species is crucial for confirming the proposed mechanism. Spectroscopic techniques such as ³¹P NMR are invaluable for tracking the coordination of the phosphorus ligand to the palladium center throughout the catalytic cycle. unirioja.es X-ray crystallography can provide definitive structural information on stable intermediates or catalyst resting states that can be isolated. researchgate.net The formation of (N,O)-chelate intermediates, where both the aniline and phosphoryl groups might coordinate, could increase the steric bulk and electron density at the metal center, potentially favoring the oxidative addition and reductive elimination steps. doaj.orgsemanticscholar.org
| Catalytic Step | Key Intermediate Species | Primary Characterization Technique |
|---|---|---|
| Catalyst Activation | L-Pd(0) | ³¹P NMR Spectroscopy |
| Oxidative Addition | L-Pd(II)(Ar)(X) | ¹H NMR, ³¹P NMR, X-ray Crystallography |
| Transmetalation | L-Pd(II)(Ar)(R) | In-situ IR, NMR Spectroscopy |
| Reductive Elimination | Product & Regenerated L-Pd(0) | GC-MS, HPLC (for product) |
Note: L represents a ligand derived from this compound.
Future Research Directions and Emerging Opportunities
Integration of 4-(Diethylphosphoryl)aniline into Novel Polymeric Architectures and Nanomaterial Systems
The incorporation of phosphorus-containing moieties is a well-established strategy for enhancing the properties of polymers, particularly flame retardancy. researchgate.netresearchgate.net The future integration of this compound as a monomer or functional additive into various polymer backbones represents a significant opportunity. For instance, its copolymerization with aniline (B41778) could lead to the development of new polyanilines with tailored electronic properties and improved processability. mdpi.comrsc.orgnih.gov The phosphoryl group can impart desirable characteristics such as increased thermal stability and inherent flame resistance, as the phosphorus components can promote char formation in the condensed phase during combustion, thereby insulating the underlying material. frontiersin.orgmdpi.com Research into phosphorus-containing polyamides and polyimides could benefit from using this compound to create high-performance polymers with enhanced safety profiles for demanding applications. researchgate.net
In the realm of nanotechnology, the phosphine (B1218219) oxide group is an effective ligand for stabilizing metal nanoparticles. rsc.orgmatilda.scienceresearchgate.net Future work could focus on using this compound to functionalize the surfaces of gold (AuNPs), ruthenium (RuNPs), or palladium (PdNPs) nanoparticles. rsc.orgacs.org Such functionalization can prevent aggregation and provide a versatile chemical handle for further modification. rsc.orgresearchgate.net The amine group of this compound could be used to anchor these nanoparticles onto substrates or to attach other functional molecules. Furthermore, phosphine oxide derivatives have been successfully anchored onto multiwalled carbon nanotubes to create heterogeneous catalysts. mdpi.combeilstein-journals.org Applying this strategy to this compound could yield novel nanostructured materials for applications in catalysis and sensing. rsc.orgmdpi.com
| Application Area | Potential Role of this compound | Anticipated Benefits |
| Polymers | Co-monomer in polyanilines, polyamides, etc. | Enhanced flame retardancy, thermal stability, modified electronic properties. researchgate.netmdpi.com |
| Nanomaterials | Stabilizing ligand for metal nanoparticles (Au, Pd, Ru). | Improved nanoparticle stability, prevention of aggregation, provides functional handle for further modification. rsc.orgacs.org |
| Nanocomposites | Functional group for anchoring onto carbon nanotubes. | Creation of novel heterogeneous catalysts and sensor materials. mdpi.combeilstein-journals.org |
Exploration of Advanced Computational Methodologies for Predictive Material and Ligand Design
Advanced computational methods are becoming indispensable tools for accelerating materials discovery and design. ippi.ac.ir The application of these methodologies to this compound and its derivatives offers a pathway to predict their properties and guide synthetic efforts. Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and catalytic mechanisms of materials incorporating this compound. ippi.ac.ir For example, DFT could elucidate how the electron density at the phosphoryl (P=O) moiety influences its coordination behavior and catalytic performance when used as a ligand. ippi.ac.ir
For materials science, molecular dynamics (MD) simulations can predict the bulk properties of polymers containing this compound, such as their thermal stability, mechanical strength, and behavior at interfaces. In the context of ligand design for catalysis or biological applications, computational techniques are crucial. bohrium.com Physics-based free energy calculations and machine learning models can predict the binding affinities of ligands to metal centers or biological targets, enabling the virtual screening of libraries of phosphorylated aniline derivatives to identify the most promising candidates for specific applications. bohrium.com This predictive power can significantly reduce the experimental effort required to optimize catalyst performance or design new functional molecules.
| Computational Method | Application for this compound | Predicted Properties/Outcomes |
| Density Functional Theory (DFT) | Elucidate electronic structure; model catalytic reaction pathways. | Electron density, bond energies, reaction mechanisms, catalytic activity. ippi.ac.ir |
| Molecular Dynamics (MD) | Simulate bulk polymer properties; study ligand-metal interactions. | Thermal stability, mechanical properties, binding conformations, solvation effects. |
| Machine Learning (ML) / AI | Predict binding affinities; screen virtual libraries of derivatives. | Catalyst efficiency, ligand-receptor interactions, structure-property relationships. bohrium.com |
| Quantum Monte Carlo | High-accuracy electronic property calculation. | Precise electronic and optical properties for advanced materials. |
Expansion of Catalytic Applications to Unexplored Chemical Transformations and Substrate Scope
The structural features of this compound, specifically the Lewis basic phosphoryl oxygen and the amino group, make it an intriguing candidate for ligand development in homogeneous catalysis. bohrium.comresearchgate.net Phosphine oxides are known to coordinate with metal centers, and the nature of the substituents on the phosphorus atom influences the electronic properties of the resulting metal complex. bohrium.comresearchgate.net This opens up opportunities to use this compound and its derivatives as ligands in a wide array of catalytic reactions.
Future research should explore the application of metal complexes bearing these ligands in unexplored chemical transformations. While phosphine oxides have been used in polymerizations, oxidations, reductions, and hydrogenations, their potential in fine chemical synthesis is vast. researchgate.net A particularly promising area is palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis. researchgate.netbohrium.comnih.gov The unique electronic and steric properties imparted by the diethylphosphoryl-aniline scaffold could lead to catalysts with novel reactivity and selectivity, especially in challenging couplings involving hindered or electron-deficient anilines and aryl halides. researchgate.netbohrium.com The development of catalysts based on this framework could address long-standing challenges in C-N, C-C, and C-O bond formation. nih.gov Additionally, the amine functionality offers a site for tethering the ligand to a solid support, enabling the development of recyclable heterogeneous catalysts. mdpi.com
| Catalytic Reaction Class | Potential Role of this compound Ligands | Examples of Transformations |
| Cross-Coupling Reactions | Modulating reactivity of Pd, Ni, or Cu centers. | Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Heck reaction. mdpi.comresearchgate.net |
| Hydrogenation/Reduction | Stabilizing Ru or Rh catalysts. | Asymmetric hydrogenation of ketones and olefins. sigmaaldrich.com |
| Oxidation Reactions | Formation of active metal-oxo species. | Selective oxidation of alcohols and hydrocarbons. researchgate.net |
| Polymerization | Controlling chain growth and polymer properties. | Olefin polymerization, ring-opening polymerization. researchgate.net |
Challenges and Opportunities in the Synthesis and Application of Related Phosphorylated Aniline Derivatives
While the potential applications are vast, significant challenges and opportunities exist in the synthesis of this compound and its derivatives. A primary challenge is the phosphorylation of aromatic amines, which can be difficult and result in low yields compared to aliphatic amines. nih.gov Traditional methods like the Atherton-Todd reaction often require harsh reagents, such as carbon tetrachloride, and extensive purification. nih.gov Developing more efficient, scalable, and environmentally benign synthetic routes is a critical area for future research. This includes exploring catalytic methods, such as iodine-mediated oxidative cross-coupling, and one-pot procedures that minimize waste and simplify purification. nih.govtandfonline.comtandfonline.com
These synthetic challenges also present immense opportunities. The ability to systematically modify the structure of phosphorylated anilines would create a rich chemical space to explore. Opportunities include:
Varying P-substituents: Replacing the ethyl groups on the phosphorus atom with other alkyl or aryl groups to fine-tune the steric and electronic properties of the ligand for specific catalytic applications.
Ring functionalization: Introducing other substituents onto the aniline ring to further modulate the compound's properties, such as its solubility or its ability to engage in secondary interactions. rsc.org
Synthesis of phosphonamidates and α-aminophosphonates: Expanding synthetic methodologies to create related structures like phosphonamidates and α-aminophosphonates, which are known to have significant biological activity and could act as enzyme inhibitors or haptens. researchgate.netresearchgate.netnih.govmdpi.com
Successfully addressing these synthetic hurdles will unlock access to a diverse library of novel phosphorylated aniline derivatives, paving the way for their application in materials science, catalysis, and medicinal chemistry. nih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
